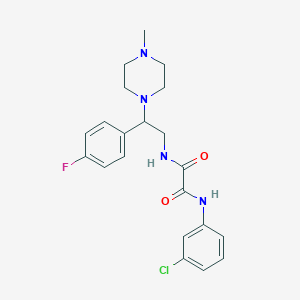

N1-(3-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

This oxalamide derivative features a 3-chlorophenyl group at the N1 position and a complex N2 substituent comprising a 4-fluorophenyl moiety linked to a 4-methylpiperazine ring via an ethyl chain. Its molecular formula is C22H24ClFN4O2 (assuming structural similarity to ’s compound, CAS 898432-26-3, which has a 3-chloro-4-methylphenyl group) . Current data gaps include physicochemical properties (e.g., melting point, solubility) and specific biological activity, necessitating comparisons with structurally related oxalamides.

Properties

IUPAC Name |

N'-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O2/c1-26-9-11-27(12-10-26)19(15-5-7-17(23)8-6-15)14-24-20(28)21(29)25-18-4-2-3-16(22)13-18/h2-8,13,19H,9-12,14H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBNOTSDWFHQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various research studies to provide a comprehensive overview of its pharmacological properties.

- Molecular Formula : C21H24ClF2N3O2

- Molecular Weight : 449.5 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCCCC3=CC=CC=C3

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its efficacy as an inhibitor in various biological pathways. The following sections summarize key findings regarding its pharmacological effects.

Antiviral Activity

Research indicates that derivatives of oxalamide compounds, including this compound, exhibit antiviral properties. In particular, studies have shown that modifications to the oxalamide structure can enhance inhibitory effects against viral entry mechanisms. For example, compounds with similar structural motifs have demonstrated significant antiviral activity in pseudovirus assays, suggesting potential for further development as antiviral agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The presence of the fluorophenyl and chlorophenyl groups is believed to contribute to this activity by enhancing interactions with cellular targets involved in cell survival and proliferation .

Inhibition of Cyclooxygenase (COX)

Another area of research has focused on the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Preliminary data suggest that it possesses selective inhibitory activity against COX-2, which is significant for developing anti-inflammatory drugs. The IC50 value for COX-2 inhibition has been reported around 6 µM, indicating a promising therapeutic index when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Biological Activities

| Activity | IC50 Value | Cell Lines Tested | Reference |

|---|---|---|---|

| COX-2 Inhibition | 6 µM | Ovine Cyclooxygenase | |

| Antiviral Activity | Not specified | Pseudovirus Assays | |

| Apoptosis Induction | Not specified | Various Cancer Cell Lines |

The biological mechanisms underlying the activities of this compound involve:

- Interaction with Enzymatic Targets : The oxalamide moiety facilitates strong hydrogen bonding with key residues in target enzymes, enhancing binding affinity and selectivity.

- Modulation of Signaling Pathways : By influencing signaling cascades related to inflammation and cell survival, the compound can exert both anti-inflammatory and pro-apoptotic effects.

Comparison with Similar Compounds

Pharmacological and Toxicological Insights

Metabolic and Toxicological Profiles

- Metabolism : Oxalamides generally undergo hydrolysis and oxidation (). The target’s piperazine may undergo N-demethylation, while fluorine and chlorine resist oxidation .

- Toxicity: Piperazine-containing drugs (e.g., antipsychotics) often exhibit CNS effects, suggesting the need for targeted safety studies. S336’s high NOEL (100 mg/kg) is irrelevant here due to structural differences .

Data Tables

Table 2: Pharmacological Snapshot

| Compound | Potential Activity | Metabolic Pathway | Toxicity Insights |

|---|---|---|---|

| Target Compound | Enzyme inhibition/CNS | Hydrolysis, N-demethylation | Requires specific studies |

| Compound 20 | SCD inhibition | Oxidation, hydrolysis | Moderate (33% yield) |

| S336 | Umami flavoring | Hydrolysis, conjugation | Low (NOEL = 100 mg/kg) |

Q & A

Q. Q1. What are the established synthetic routes for N1-(3-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and how can reaction conditions be optimized for higher yields?

Methodology :

- Multi-step synthesis : Similar oxalamide derivatives are synthesized via sequential coupling reactions. For example, AZD8931 (a structurally related compound) was synthesized in 11 steps starting from nitrobenzoate precursors, involving amidation, cyclization, and piperazine functionalization, yielding 2–5% overall .

- Condition optimization : Use statistical experimental design (e.g., factorial or response surface methodology) to screen variables like temperature, catalyst loading, and solvent polarity. This reduces trial-and-error inefficiencies and identifies critical parameters .

- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) or preparative HPLC for isolating high-purity intermediates.

Q. Q2. Which spectroscopic and computational methods are most reliable for characterizing the structure of this compound?

Methodology :

- NMR : Use - and -NMR to confirm substituent positions on the aromatic rings and oxalamide backbone. For example, -NMR can resolve split signals from the 3-chlorophenyl and 4-fluorophenyl groups .

- Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight (e.g., expected m/z ~500–600 range) and fragmentation patterns .

- Computational validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes to resolve ambiguities in functional group assignments .

Q. Q3. What in vitro bioassay models are appropriate for preliminary evaluation of its biological activity?

Methodology :

- Antimicrobial screening : Use standardized microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

- Cancer cell lines : Test cytotoxicity via MTT assays on adherent lines (e.g., MCF-7, HeLa) with IC determination. Compare with structurally related compounds (e.g., trifluoromethyl analogs) to infer structure-activity trends .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for similar oxalamide derivatives?

Methodology :

- Systematic SAR : Synthesize analogs with controlled variations (e.g., substituent halogens, piperazine ring size) and test them under identical assay conditions. For example, replacing the 4-methylpiperazine group with a morpholine ring may alter solubility and target binding .

- Data normalization : Address assay variability by normalizing results to reference compounds (e.g., doxorubicin for cytotoxicity) and applying multivariate regression to isolate structural contributions to activity .

- Cross-disciplinary validation : Combine bioassay data with molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding affinities to targets like kinase enzymes or microbial enzymes .

Q. Q5. What strategies mitigate discrepancies between computational predictions and experimental results in optimizing reaction pathways for this compound?

Methodology :

- Hybrid computational workflows : Use quantum mechanics/molecular mechanics (QM/MM) to model reaction transition states, followed by experimental validation via kinetic studies (e.g., monitoring by HPLC). ICReDD’s reaction path search methods exemplify this approach .

- Error analysis : Compare DFT-predicted activation energies with experimental Arrhenius plots to identify systematic errors in computational models (e.g., solvent effects omitted in gas-phase calculations) .

- Machine learning : Train models on historical reaction data (e.g., yield, purity) to predict optimal conditions for novel synthetic steps, reducing reliance on intuition .

Q. Q6. How can researchers design experiments to evaluate the metabolic stability and toxicity profile of this compound?

Methodology :

- In vitro metabolism : Use liver microsome assays (human or rodent) to measure half-life () and identify major metabolites via LC-MS/MS. Compare with controls like verapamil .

- Toxicity screening : Perform Ames tests for mutagenicity and hemolysis assays to assess erythrocyte compatibility. For neurotoxicity, use SH-SY5Y neuronal cell models .

- Computational ADMET : Tools like SwissADME predict permeability (LogP), cytochrome P450 interactions, and hERG channel binding risks to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.